molecular formula C9H8Cl2S B1586285 2,2-Dichlorocyclopropyl Phenyl Sulfide CAS No. 63289-85-0

2,2-Dichlorocyclopropyl Phenyl Sulfide

Cat. No. B1586285
CAS RN: 63289-85-0
M. Wt: 219.13 g/mol
InChI Key: DIHSMJVOQUSOTO-UHFFFAOYSA-N
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Description

2,2-Dichlorocyclopropyl Phenyl Sulfide is an organic compound . It has a molecular formula of C9H8Cl2S and an average mass of 219.131 Da . It is sold by Sigma-Aldrich and TCI AMERICA .


Molecular Structure Analysis

The molecular structure of 2,2-Dichlorocyclopropyl Phenyl Sulfide consists of a cyclopropyl group (a three-membered carbon ring) with two chlorine atoms attached to it. This group is linked to a phenyl group (a six-membered carbon ring) through a sulfur atom .


Physical And Chemical Properties Analysis

2,2-Dichlorocyclopropyl Phenyl Sulfide is a solid at 20 degrees Celsius .

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • Desulfurative Chlorination

    Alkyl phenyl sulfides undergo chlorination using (dichloroiodo)benzene, which can extend to sulfa-Michael derived sulfides, providing a route to β-chloro carbonyl and nitro compounds. This process demonstrates high stereospecificity and potential for enantioenriched chloro-Michael adducts (Canestrari et al., 2017).

  • Indium-Promoted Coupling Reactions

    The use of α-chloropropargyl phenyl sulfide in coupling reactions with aldehydes under aqueous conditions shows high stereo- and regioselectivity. This method retains the propargyl functionality and is useful for creating synthetically valuable building blocks (Mitzel et al., 2002).

2. Photocatalytic and Environmental Applications

  • Photodegradation of Polychlorinated Diphenyl Sulfides: Research on the photochemical behaviors of polychlorinated diphenyl sulfides, like 2,2′,3′,4,5-pentachlorodiphenyl sulfide, shows significant degradation under simulated sunlight. This study enhances understanding of their environmental fate and potential for photocatalytic removal (Ge et al., 2019).

3. Catalytic and Electrochemical Applications

  • Copper(II) Microelectrode Development: A novel dithiomacrocycle has been used to develop a plasticized poly(vinyl chloride) membrane for copper ion detection, showcasing the potential of sulfur-containing compounds in sensor technologies (Oliveira et al., 2006).

4. Organometallic Chemistry

  • Formation of Phosphole Sulfide and Thiophene Derivatives: The deprotonation of phosphole sulfide followed by reaction with S2Cl2 can yield phosphole-annulated 1,2-dithiole-3-thiones, illustrating the complex and diverse chemistry possible with sulfur-containing compounds (Ćirić & Mathey, 2009).

5. Synthesis of Organic Compounds

  • Synthesis of Phenylthio and Bromopropene Derivatives: Treatment of allyl phenyl sulfide with bromine yields 2-phenylthio-3-bromopropene, demonstrating the utility of phenyl sulfides in organic synthesis and their role as synthons for various organic compounds (Chen et al., 2006).

Safety And Hazards

2,2-Dichlorocyclopropyl Phenyl Sulfide is considered a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes into contact with the skin, it should be washed off immediately with soap and plenty of water .

properties

IUPAC Name

(2,2-dichlorocyclopropyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2S/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHSMJVOQUSOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369783
Record name [(2,2-Dichlorocyclopropyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichlorocyclopropyl Phenyl Sulfide

CAS RN

63289-85-0
Record name [(2,2-Dichlorocyclopropyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Pett - 2013 - core.ac.uk
Total Synthesis of the Macroline-related Alkaloid (±)-Alstonerine Page 1 Total Synthesis of the Macroline-related Alkaloid (±)-Alstonerine Richard Pett June 2013 Thorpe Laboratory 860…
Number of citations: 3 core.ac.uk

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